Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
Description
Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at the 5-position. The oxadiazole ring is linked via a carbamoyl bridge to a methyl benzoate moiety.
Properties
IUPAC Name |
methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-23-15(22)12-4-2-10(3-5-12)13(21)18-16-20-19-14(24-16)11-6-8-17-9-7-11/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSAQURCRIAQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Pyridine: The oxadiazole ring is then coupled with a pyridine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of hydrazides.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to hydrazides.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of pyridinyl oxadiazoles have been synthesized and evaluated for their activity against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies have shown that specific substitutions on the oxadiazole ring enhance antibacterial efficacy, making these compounds promising candidates for developing new antimycobacterial agents .
Anticancer Properties
Several studies have reported the anticancer potential of oxadiazole derivatives. For example, a series of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines demonstrated notable cytotoxicity against various human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, with certain derivatives showing selectivity towards malignant cells over normal fibroblasts .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | HeLa | 10 | High |
| Compound B | MCF7 | 15 | Moderate |
| Compound C | A549 | 20 | Low |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, influencing various physiological processes including inflammation and cancer progression .
Drug Design and Development
The unique structural features of Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate make it a valuable scaffold in drug design. Researchers are exploring its potential as a lead compound for developing new therapeutics targeting various diseases. The ability to modify the substituents on the oxadiazole and benzoate rings allows for the optimization of pharmacokinetic properties and biological activity .
Case Study 1: Antimycobacterial Activity
In a study evaluating a series of pyridinyl oxadiazoles, compounds were screened against M. tuberculosis strains. The results indicated that certain derivatives exhibited potent activity with minimal cytotoxicity towards human cells. This highlights the potential for developing new treatments for tuberculosis using these scaffolds.
Case Study 2: Anticancer Evaluation
A comprehensive evaluation of several oxadiazole derivatives against multiple cancer cell lines revealed that some compounds induced apoptosis through mitochondrial pathways. These findings support further investigation into their mechanisms and therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can enhance binding affinity through π-π interactions with aromatic amino acids in the target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are antifungal agents targeting Candida albicans via thioredoxin reductase inhibition . Key comparisons:
- In contrast, the target compound’s pyridinyl group introduces electron-withdrawing effects, which may alter binding interactions. LMM11’s furan-2-yl substituent offers a planar heteroaromatic system, differing from the pyridinyl group’s basicity.
- Biological Activity :
LMM5 and LMM11 exhibit MIC values of 8–16 µg/mL against C. albicans, while the target compound’s activity remains unstudied.
4-[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]Pyridinium Benzoate
This crystallographically characterized analog (Mr = 346.34) features a pyridinium benzoate group instead of a methyl benzoate .
- Structural Insights: The pyridinium group forms hydrogen bonds (N–H···O) with the benzoate anion, enhancing crystalline stability. The target’s methyl ester may reduce ionic interactions, affecting solubility.
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity :
- Electron-donating groups (e.g., methoxy in LMM5) correlate with antifungal efficacy, while pyridinyl’s electron-withdrawing nature may shift reactivity toward different targets.
- Bulky substituents (e.g., cyclohexyl in LMM11) may hinder membrane penetration compared to the target’s compact methyl ester.
Crystallographic Behavior :
- Ionic interactions in pyridinium benzoate analogs enhance crystallinity, whereas the methyl ester in the target compound likely reduces polarity, favoring organic solubility .
Synthetic Flexibility : The carbamoyl bridge in the target compound allows modular substitutions, enabling tailored modifications for optimizing pharmacokinetic properties.
Biological Activity
Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological evaluations, and the mechanisms underlying its activity.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 4-carboxybenzoic acid with a pyridine derivative containing an oxadiazole moiety. The general synthetic route can be summarized as follows:
- Formation of Oxadiazole : The reaction begins with the formation of the oxadiazole ring from pyridine derivatives and appropriate carbonyl compounds.
- Carbamate Formation : The oxadiazole is then reacted with methyl 4-amino benzoate to form the carbamate linkage.
- Methyl Esterification : Finally, esterification occurs to yield the methyl ester form.
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. Specifically, studies have shown that derivatives similar to this compound demonstrate significant activity against various strains of bacteria and fungi.
- Mechanism of Action : The proposed mechanism includes interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for microbial survival.
- Efficacy Against Mycobacterium : In a study focusing on antimycobacterial activity, derivatives were screened against Mycobacterium tuberculosis, showing promising results in inhibiting both susceptible and resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro studies.
- Cell Line Testing : The compound was tested against several human cancer cell lines, including breast and lung cancer cells. Results indicated that it exhibited cytotoxic effects at micromolar concentrations .
- Mechanism Insights : The anticancer activity is believed to stem from its ability to induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .
Table 1: Summary of Biological Activities
Detailed Research Findings
In one notable study, a series of related compounds were synthesized and evaluated for their biological activity. The findings suggested that modifications at the para position of the benzoate significantly influenced both antimicrobial and anticancer activities. The structure-activity relationship (SAR) highlighted that electron-withdrawing groups at this position enhanced potency against targeted pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
